3-(5-Nitro-2-furyl)acrylic acid (CAS 6281-23-8) is a crystalline organic compound belonging to the nitrofuran class, a group of molecules recognized for their broad antimicrobial properties. The molecule's structure, featuring a carboxylic acid, an acrylic double bond, and a 5-nitrofuran ring, makes it a versatile building block and a key intermediate in the synthesis of more complex pharmaceuticals and specialized organic materials. Its primary value in a procurement context lies in its utility as a precursor for creating novel antimicrobial agents, agrochemicals, and other bioactive molecules where the 5-nitrofuran pharmacophore is a critical component for biological activity.
Substituting 3-(5-Nitro-2-furyl)acrylic acid with its common precursor, 5-nitro-2-furaldehyde, or with a structurally related nitrofuran drug like nitrofurantoin, is unviable for targeted synthesis. The carboxylic acid group of the target compound provides a specific reactive handle for forming amides and esters that is absent in the aldehyde precursor. [1] Furthermore, while belonging to the same chemical class, different nitrofuran derivatives exhibit significant, structure-dependent variations in their antimicrobial spectrum and potency. [2] Therefore, selecting a chemically distinct analog or precursor will lead to different reaction pathways and potentially inferior biological activity in the final product, making this specific acid necessary for reproducible and optimized outcomes.
This compound is efficiently synthesized via the Knoevenagel condensation of its precursor, 5-nitro-2-furaldehyde, with malonic acid. Studies using organocatalysts like piperidinium acetate or sustainable catalysts such as chitosan under mechanochemical conditions report excellent yields, often exceeding 85-90%. [REFS-1, REFS-2] This high-yield, well-established synthesis route from a common furaldehyde makes it a reliable and cost-effective starting material for multi-step synthetic campaigns compared to sourcing more complex, lower-yield derivatives.
| Evidence Dimension | Synthesis Yield |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | Standard organic synthesis expectations |
| Quantified Difference | High to excellent yield classification |
| Conditions | Knoevenagel condensation with 5-nitro-2-furaldehyde and malonic acid, using various catalysts (e.g., piperidinium acetate, chitosan). |
A high-yield, well-documented synthesis route ensures reliable supply and cost-efficiency for buyers using this compound as a key starting material.
The 5-nitro group is critical for potent antifungal activity. A study on derivatives of 3-(5-Nitro-2-furyl)acrylic acid showed significant activity against pathogenic fungi like Histoplasma capsulatum and Paracoccidioides brasiliensis, with Minimum Inhibitory Concentrations (MIC90) in the range of 1.95-7.81 µg/mL. [1] In contrast, the direct analog without the nitro group, (E)-3-(furan-2-yl)acrylic acid, exhibits much weaker activity, with MIC values against Candida species ranging from 64 to 512 µg/mL. [2] This demonstrates that for applications requiring potent antifungal efficacy, the 5-nitro functional group is essential and cannot be substituted by the simpler furan-acrylic acid core.
| Evidence Dimension | Antifungal Activity (MIC) |
| Target Compound Data | Derivatives show MIC90 of 1.95-7.81 µg/mL against H. capsulatum and P. brasiliensis |
| Comparator Or Baseline | (E)-3-(furan-2-yl)acrylic acid (non-nitrated analog) shows MIC of 64-512 µg/mL against Candida spp. |
| Quantified Difference | An order of magnitude or greater potency for the nitrated series against relevant fungal pathogens. |
| Conditions | In vitro microdilution antifungal susceptibility testing. |
Buyers developing antifungal agents require the 5-nitro group for efficacy; substituting with the non-nitrated analog would result in a significant loss of potency.
The carboxylic acid moiety of 3-(5-Nitro-2-furyl)acrylic acid serves as a crucial handle for creating diverse libraries of amide and ester derivatives. Research has demonstrated that converting this acid into various N-alkylamides and alkylesters retains or modulates the mutagenic and, by extension, antimicrobial activity inherent to the 5-nitrofuran core. [1] This contrasts with its precursor, 5-nitro-2-furaldehyde, which would require different, and often more complex, synthetic routes to achieve similar diversity. The ability to readily derivatize the acid allows for fine-tuning of properties like solubility and cell permeability while preserving the essential pharmacophore.
| Evidence Dimension | Synthetic Versatility |
| Target Compound Data | Directly convertible to a wide range of amides and esters. |
| Comparator Or Baseline | 5-nitro-2-furaldehyde (precursor), which requires multi-step processes for equivalent derivatives. |
| Quantified Difference | Fewer synthetic steps required for derivatization. |
| Conditions | Standard amide/ester coupling reactions (e.g., using CDI, acid chlorides). |
For researchers in drug discovery, procuring the acid instead of the aldehyde precursor streamlines the synthesis of derivative libraries, saving time and resources.
This compound is a validated starting point for synthesizing new antifungal compounds. The evidence shows that the 5-nitrofuran core is essential for high potency against pathogenic fungi like H. capsulatum. [1] Researchers can leverage the carboxylic acid group to create ester or amide derivatives to optimize pharmacokinetic properties while retaining the core antifungal activity.
The demonstrated antifungal and broader antimicrobial properties of the nitrofuran class make this acid a suitable building block for new agrochemical fungicides or bactericides. [REFS-1, REFS-2] Its efficient, high-yield synthesis supports its use as a cost-effective intermediate for larger-scale production. [2]
As a versatile precursor, this compound is ideal for medicinal chemistry programs aiming to generate libraries of nitrofuran-based compounds. The ease of converting the carboxylic acid to various functional groups allows for systematic structure-activity relationship (SAR) studies to develop new agents against bacterial or protozoal pathogens. [3]
Irritant